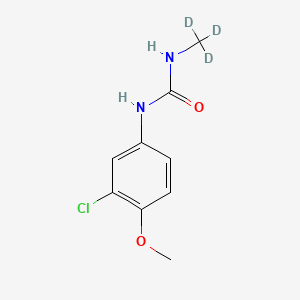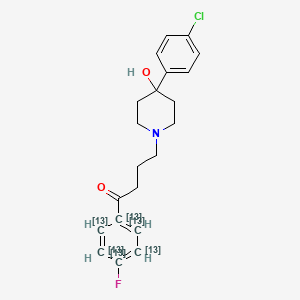
D-(-)-2-Phenylglycine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(-)-2-Phenylglycine-d5 is a deuterated form of D-(-)-2-Phenylglycine, an amino acid derivative. The deuterium atoms replace the hydrogen atoms in the phenyl ring, making it useful in various scientific research applications, particularly in the field of spectroscopy and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-2-Phenylglycine-d5 typically involves the deuteration of D-(-)-2-Phenylglycine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
D-(-)-2-Phenylglycine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride can produce phenylethylamines.
Scientific Research Applications
D-(-)-2-Phenylglycine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-(-)-2-Phenylglycine-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to track the compound’s movement and transformation within biological systems. The presence of deuterium can also influence the compound’s stability and reactivity, leading to unique effects in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
D-(-)-2-Phenylglycine: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
L-Phenylglycine: The enantiomer of D-(-)-2-Phenylglycine, with different stereochemistry and biological activity.
Deuterated Amino Acids: Other deuterated amino acids, such as deuterated alanine and deuterated valine, used in similar research applications.
Uniqueness
D-(-)-2-Phenylglycine-d5 is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing. The deuterium atoms enhance the compound’s stability and allow for precise tracking in complex biological systems.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D |
InChI Key |
ZGUNAGUHMKGQNY-MWQKFOQQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)





